Technical Guide: Physical Properties of (R)-1-(Furan-2-yl)ethanol
Technical Guide: Physical Properties of (R)-1-(Furan-2-yl)ethanol
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(Furan-2-yl)ethanol is a chiral secondary alcohol that serves as a significant building block in modern organic synthesis. Its structure, which combines a stereogenic center with a furan ring, makes it a versatile precursor for a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The furan moiety can be chemically transformed in numerous ways, and the chiral hydroxyl group allows for stereoselective reactions. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic chemistry.
This technical guide provides a detailed overview of the key physical properties of (R)-1-(Furan-2-yl)ethanol, along with standard experimental protocols for their determination.
Core Physical Properties
The quantitative physical properties of (R)-1-(Furan-2-yl)ethanol and its racemic mixture are summarized in the table below. These values are essential for laboratory use, process development, and quality control.
| Physical Property | Value | Conditions |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| Appearance | Colorless to pale yellow liquid or a low-melting solid | Ambient Temperature |
| Boiling Point | 167-170 °C | Atmospheric Pressure |
| Density | 1.078 g/mL | at 20 °C |
| Refractive Index | n²⁰/D = 1.479 | For the racemic (±) mixture |
| Specific Optical Rotation | [α]²⁰/D = -23.5 ± 1° | c = 6 in ethanol (for the (S)-enantiomer)[1] |
Note on Optical Rotation: The specific rotation for the (R)-enantiomer is inferred to be approximately +23.5 ± 1° under the same conditions, as enantiomers rotate plane-polarized light to an equal but opposite degree.[2]
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, the following sections describe the standard methodologies employed for these measurements.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-scale method for its determination is the capillary method.
Apparatus:
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Melting point apparatus or Thiele tube
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Small test tube
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Thermometer
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Capillary tube (sealed at one end)
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Heat source (e.g., Bunsen burner or heating mantle)
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Mineral oil (for Thiele tube)
Procedure:
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A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.
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The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is heated in a Thiele tube or a suitable melting point apparatus.
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As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
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Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
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The heat source is then removed, and the apparatus is allowed to cool.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a specific gravity bottle.
Apparatus:
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Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
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Analytical balance
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Constant temperature water bath
Procedure:
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The clean, dry pycnometer is accurately weighed (m₁).
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The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
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The liquid level is adjusted to the mark on the pycnometer, and the outside is carefully dried.
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The filled pycnometer is weighed again (m₂).
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The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
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The pycnometer filled with the reference liquid is weighed (m₃).
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The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer.
Apparatus:
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Abbe refractometer
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Constant temperature water bath
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Light source (typically a sodium D-line, λ = 589 nm)
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Dropper
Procedure:
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The refractometer is calibrated using a standard liquid with a known refractive index.
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The prism of the refractometer is cleaned and dried.
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A few drops of the sample liquid are placed on the lower prism.
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The prisms are closed and locked.
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Water from a constant temperature bath (e.g., 20 °C) is circulated through the prisms to maintain a constant temperature.
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The light source is positioned, and while looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.
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The compensator knob is adjusted to eliminate any color fringes and to obtain a sharp dividing line.
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The adjustment knob is used to center the dividing line on the crosshairs.
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The refractive index is read from the instrument's scale.
Specific Optical Rotation Measurement
Specific rotation is a fundamental property of chiral compounds and is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.[3]
Apparatus:
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Polarimeter
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Polarimeter tube (of a specific length, e.g., 1 dm)
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Monochromatic light source (e.g., sodium D-line)
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Analytical balance
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Volumetric flask
Procedure:
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A solution of the chiral compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol).[1] The concentration (c) is expressed in g/mL.
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The polarimeter tube is filled with the pure solvent, and the instrument is zeroed.
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The polarimeter tube is then rinsed and filled with the sample solution, ensuring no air bubbles are present.
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The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.
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The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where l is the path length of the tube in decimeters (dm).
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The temperature and the wavelength of the light used are also recorded.
Applications in Research and Development
(R)-1-(Furan-2-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules.[4] It is used in the production of piperidine alkaloids, which have shown antimicrobial and anti-inflammatory effects. Furthermore, it is a precursor for α,β-unsaturated δ-lactones, compounds that can exhibit antifungal and cytotoxic properties. The chirality of (R)-1-(Furan-2-yl)ethanol is crucial in these syntheses, as it dictates the stereochemistry of the final products, which in turn influences their biological activity.
